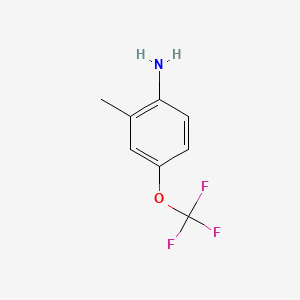![molecular formula C11H9ClO2S B1350666 Methyl 2-(5-chlorobenzo[b]thiophen-3-yl)acetate CAS No. 95834-67-6](/img/structure/B1350666.png)
Methyl 2-(5-chlorobenzo[b]thiophen-3-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 2-(5-chlorobenzo[b]thiophen-3-yl)acetate” is a chemical compound with the molecular formula C11H9ClO2S . It is also known by other names such as “Methyl 5-chlorobenzothiophene-3-acetate” and "Benzo[b]thiophene-3-acetic acid, 5-chloro-, methyl ester" .
Molecular Structure Analysis
The molecular structure of “Methyl 2-(5-chlorobenzo[b]thiophen-3-yl)acetate” consists of a thiophene ring attached to a chlorobenzene ring via a carbon atom . The thiophene ring is further attached to an acetate group via a methylene bridge .Physical And Chemical Properties Analysis
“Methyl 2-(5-chlorobenzo[b]thiophen-3-yl)acetate” has a molecular weight of 240.71 . It has a density of 1.353g/cm3 . The boiling point is 350.5ºC at 760mmHg . The melting point is 55ºC .Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory Properties
Thiophene derivatives, including “Methyl 2-(5-chlorobenzo[b]thiophen-3-yl)acetate”, have been reported to possess anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation, such as arthritis and autoimmune diseases.
Anti-Psychotic Applications
Thiophene derivatives have also been found to have anti-psychotic effects . This suggests that they could be used in the development of new drugs for the treatment of psychiatric disorders, such as schizophrenia and bipolar disorder.
Anti-Arrhythmic Effects
These compounds have been shown to have anti-arrhythmic properties . This means they could potentially be used in the treatment of certain heart conditions, such as atrial fibrillation and ventricular tachycardia.
Anti-Anxiety Applications
Thiophene derivatives have been reported to possess anti-anxiety effects . This suggests potential applications in the treatment of anxiety disorders, such as generalized anxiety disorder and panic disorder.
Anti-Fungal Properties
These compounds have been found to have anti-fungal properties . This makes them potentially useful in the treatment of fungal infections, such as athlete’s foot and ringworm.
Antioxidant Properties
Thiophene derivatives have been reported to possess antioxidant properties . This suggests potential applications in the prevention of oxidative stress-related diseases, such as cardiovascular disease and certain types of cancer.
Estrogen Receptor Modulating Effects
These compounds have been found to have estrogen receptor modulating effects . This suggests potential applications in the treatment of conditions related to estrogen imbalance, such as menopausal symptoms and certain types of breast cancer.
Anti-Mitotic Properties
Thiophene derivatives have been reported to possess anti-mitotic properties . This means they could potentially be used in the treatment of diseases characterized by abnormal cell division, such as cancer.
Zukünftige Richtungen
Thiophene and its derivatives continue to attract great interest in industry as well as academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . Future research may focus on the synthesis and characterization of novel thiophene moieties with wider therapeutic activity .
Wirkmechanismus
Target of Action
Methyl 2-(5-chlorobenzo[b]thiophen-3-yl)acetate is a derivative of thiophene, a class of heterocyclic compounds that have shown a wide range of therapeutic properties . Thiophene derivatives have been reported to possess anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties . .
Mode of Action
Given its structural similarity to other thiophene derivatives, it may interact with its targets in a similar manner, leading to changes in cellular function .
Biochemical Pathways
Thiophene derivatives have been reported to affect a wide range of biochemical pathways due to their diverse therapeutic properties .
Pharmacokinetics
Its molecular weight is 24071 , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
Thiophene derivatives have been reported to have a wide range of effects due to their diverse therapeutic properties .
Eigenschaften
IUPAC Name |
methyl 2-(5-chloro-1-benzothiophen-3-yl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClO2S/c1-14-11(13)4-7-6-15-10-3-2-8(12)5-9(7)10/h2-3,5-6H,4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWFDIBIIXZVEBI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CSC2=C1C=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10381579 |
Source


|
| Record name | methyl 2-(5-chlorobenzo[b]thiophen-3-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10381579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(5-chlorobenzo[b]thiophen-3-yl)acetate | |
CAS RN |
95834-67-6 |
Source


|
| Record name | methyl 2-(5-chlorobenzo[b]thiophen-3-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10381579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 7-Amino-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1350588.png)

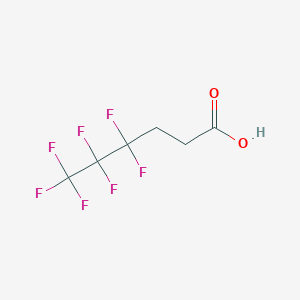
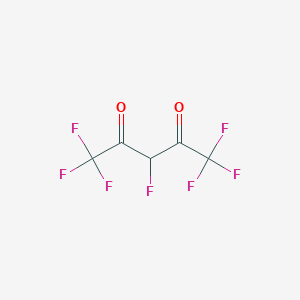

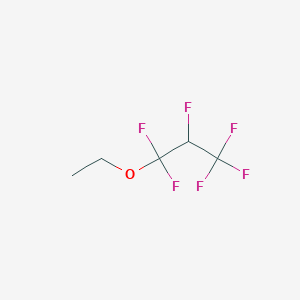

![Methyl 4-[2-amino-4-(trifluoromethyl)anilino]butanoate](/img/structure/B1350604.png)
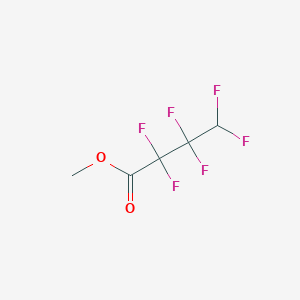
![4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride](/img/structure/B1350611.png)
